molecular formula C18H17N5O3S B12028634 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid CAS No. 624725-31-1

2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B12028634
CAS No.: 624725-31-1
M. Wt: 383.4 g/mol
InChI Key: HKBZSUSXZOQFEY-YBFXNURJSA-N
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Description

The compound 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted with a sulfanylidene (=S) group at position 5 and a 4-ethoxyphenyl moiety at position 2.
  • A benzoic acid group at position 2 of the benzene ring, connected via an (E)-hydrazinylidene methyl linker.

Properties

CAS No.

624725-31-1

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H17N5O3S/c1-2-26-14-9-7-12(8-10-14)16-20-21-18(27)23(16)22-19-11-13-5-3-4-6-15(13)17(24)25/h3-11,22H,2H2,1H3,(H,21,27)(H,24,25)/b19-11+

InChI Key

HKBZSUSXZOQFEY-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrazone Linkage: This step involves the reaction of the triazole derivative with an appropriate aldehyde or ketone to form the hydrazone linkage.

    Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its triazole ring is known for its antimicrobial properties, suggesting possible applications in the development of new antibiotics or antifungal agents.

Medicine

The compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its unique functional groups allow for versatile applications in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions, potentially disrupting metalloprotein functions. The hydrazone linkage may also play a role in its bioactivity, interacting with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, highlighting substituent variations and inferred properties:

Compound Name Triazole Substituents Benzoic Acid Substituents Key Structural Differences Hypothesized Properties/Activities References
Target Compound 3-(4-ethoxyphenyl), 5-sulfanylidene 2-[(E)-hydrazinylidene methyl] Reference structure for comparison. Potential bioactivity via hydrogen bonding (COOH) and lipophilic interactions (ethoxy group).
2-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid 4-ethyl, 5-(4-methoxyphenyl), thioacetyl 2-[(E)-hydrazono methyl] Methoxy (electron-donating) vs. ethoxy; ethyl group introduces steric bulk. Enhanced solubility (methoxy) but reduced metabolic stability compared to ethoxy.
4-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4-yl]iminomethyl}benzoic acid 3-(4-fluorophenyl), 5-sulfanylidene 4-[(E)-iminomethyl] Fluorine (electron-withdrawing) replaces ethoxy. Increased electronegativity may enhance binding to polar targets; potential pharmacokinetic advantages.
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazole-3-thiol 5-(4-ethoxyphenyl), 3-thiol N/A (phenolic group instead) Methylbenzylidene hydrazine and phenolic -OH replace benzoic acid. Altered hydrogen-bonding capacity; possible antioxidant or metal-chelating activity.
4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid 5-(4-chlorophenyl), 4-phenyl, thioacetyl 4-[(E)-hydrazono methyl] Chlorine (lipophilic, electron-withdrawing) and phenyl substituents. Improved membrane permeability but potential toxicity concerns.

Key Insights from Structural Comparisons :

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., ethoxy, methoxy) may enhance solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., chloro, fluoro) .
  • Positional isomerism (e.g., 4-ethoxy vs. 3-methylphenyl in ) influences steric hindrance and molecular packing, affecting crystallinity and bioavailability .

Role of the Benzoic Acid Group: The carboxylic acid moiety enables hydrogen bonding with biological targets (e.g., enzymes, receptors), a feature absent in phenolic analogs () .

Hydrazone Linker :

  • The (E)-configuration of the hydrazinylidene group ensures planar geometry, facilitating π-π stacking with aromatic residues in target proteins .

Crystallographic and Computational Tools :

  • Structures of related compounds (e.g., ) were resolved using SHELXL for refinement and ORTEP-3 for visualization, highlighting the importance of crystallography in confirming stereochemistry .
  • Hydrogen-bonding patterns (e.g., ’s graph-set analysis) predict stability and supramolecular assembly .

Research Findings and Hypotheses

  • Antitumor Potential: Analogous benzoic acid-triazole hybrids (e.g., ’s plant-derived compounds) exhibit antiproliferative activity, suggesting the target compound may share similar mechanisms .
  • Hypoglycemic Activity : Triazole derivatives with sulfonyl groups () show glucose-lowering effects, hinting at possible applications in diabetes research .

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